molecular formula C4H9F B1294920 1-Fluorobutane CAS No. 2366-52-1

1-Fluorobutane

Cat. No.: B1294920
CAS No.: 2366-52-1
M. Wt: 76.11 g/mol
InChI Key: FCBJLBCGHCTPAQ-UHFFFAOYSA-N
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Description

1-Fluorobutane is an organofluorine compound with the molecular formula CH₃(CH₂)₃F. It belongs to the group of aliphatic, saturated halogenated hydrocarbons. This compound is a colorless, flammable liquid at room temperature with a characteristic ethereal odor .

Preparation Methods

1-Fluorobutane can be synthesized through several methods:

These methods are typically used in laboratory settings. Industrial production methods may vary and often involve more scalable and cost-effective processes.

Chemical Reactions Analysis

1-Fluorobutane undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, sulfuric acid, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Fluorobutane primarily involves its reactivity due to the polar carbon-fluorine bond. This bond influences the molecule’s properties, making it reactive in substitution and elimination reactions. The high electronegativity of fluorine creates a partial negative charge, which can interact with various molecular targets and pathways in chemical reactions.

Comparison with Similar Compounds

1-Fluorobutane can be compared with other similar compounds such as:

  • 1-Bromobutane
  • 1-Chlorobutane
  • 1-Iodobutane

These compounds are also aliphatic, saturated halogenated hydrocarbons but differ in the halogen atom attached to the butane chain. The uniqueness of this compound lies in the properties imparted by the fluorine atom, such as higher electronegativity and bond strength compared to chlorine, bromine, and iodine .

Properties

IUPAC Name

1-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F/c1-2-3-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBJLBCGHCTPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062351
Record name Butane, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-52-1
Record name 1-Fluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2366-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-fluoro-
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Record name Butane, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorobutane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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